N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide
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Overview
Description
N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide, commonly known as TAK-063, is a novel compound that acts as a selective antagonist of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a key regulator of the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in various physiological processes such as neurotransmission, cognition, and motor control. TAK-063 has been extensively studied for its potential therapeutic applications in psychiatric disorders, particularly schizophrenia.
Scientific Research Applications
Antimicrobial Activity
The synthesized derivatives of N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide have been investigated for their antimicrobial properties . These compounds were evaluated against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. Notably, compounds d1, d2, and d3 exhibited promising antimicrobial activity. The thiazole nucleus in this compound likely contributes to its effectiveness, as thiazoles have been associated with antibacterial properties.
Anxiolytic and Skeletal Muscle Relaxant Activity
While not directly related to N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, similar acetamide derivatives have been evaluated for anxiolytic and skeletal muscle relaxant properties . Compound 3h showed potent anxiolytic and muscle relaxant effects in animal models.
Blood Pressure Effects
In a different context, the compound’s effects on blood pressure were studied. After intravenous injection, it led to an immediate reduction in systolic and diastolic pressures .
Piperazine Intermediates
Piperazine derivatives, including those related to N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, serve as useful intermediates in synthesizing various organic compounds. These derivatives find applications in antitumor, antifungal, antidepressant, and antiviral therapies .
Mechanism of Action
Mode of Action
It’s known that the piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs have diverse modes of action, suggesting that the piperazine moiety could interact with various targets in different ways.
Biochemical Pathways
Piperazine derivatives are known to interact with a wide range of biochemical pathways, depending on their specific structure and the presence of other functional groups .
properties
IUPAC Name |
N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-14(23)20-16-4-8-18(9-5-16)26(24,25)22-12-10-21(11-13-22)17-6-2-15(19)3-7-17/h2-9H,10-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVQHKUWAFHWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide |
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